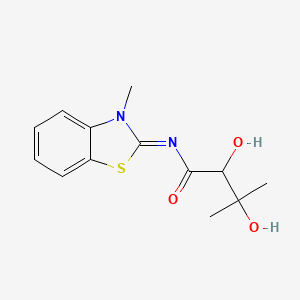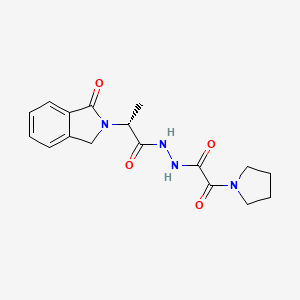
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MitoBloCK-6, is a mitochondria-targeting compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex II, which plays a crucial role in the electron transport chain and ATP synthesis.
Wirkmechanismus
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide inhibits mitochondrial complex II by binding to the ubiquinone-binding site of the enzyme. This leads to a decrease in electron transfer and ATP synthesis, as well as an increase in ROS production. The exact mechanism by which this compound induces these effects is still under investigation, but it is thought to involve alterations in mitochondrial membrane potential and calcium homeostasis.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in different cell types. These include decreased ATP production, increased ROS production, altered mitochondrial morphology, and induction of apoptosis. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has several advantages for lab experiments, including its high potency and specificity for mitochondrial complex II. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide. One area of interest is the development of more potent and selective inhibitors of mitochondrial complex II. Additionally, further studies are needed to elucidate the exact mechanism by which this compound induces its effects on mitochondrial function and to explore its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the potential side effects of this compound and its safety for use in humans.
Synthesemethoden
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-bromo-2-hydroxy-3-methylbutan-1-one, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been widely used in scientific research due to its potent inhibitory effect on mitochondrial complex II. It has been shown to induce a range of physiological and biochemical effects, including decreased ATP production, increased reactive oxygen species (ROS) production, and altered mitochondrial morphology. These effects have been studied in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.
Eigenschaften
IUPAC Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,18)10(16)11(17)14-12-15(3)8-6-4-5-7-9(8)19-12/h4-7,10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKDBOOJNATIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)N=C1N(C2=CC=CC=C2S1)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)


![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)



![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)

![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)